B1150203 Toxine pertussique CAS No. 70323-44-3

Toxine pertussique

Numéro de catalogue B1150203
Numéro CAS: 70323-44-3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pertussis toxin (PT) is the main virulence factor causing whooping cough or pertussis, a highly contagious respiratory disease. This protein's composition was revealed and sequenced in the 1980s. PT plays a critical role in the pathogenesis of pertussis, influencing both the immune response and disease severity. Despite high vaccination coverage, pertussis remains a significant public health challenge due to the waning immunity and the pathogen's adaptation to vaccine-induced immunity (Barkoff et al., 2021).

Synthesis Analysis

PT synthesis is a complex biological process involving various genetic and environmental factors. Bordetella pertussis, the bacterium responsible for pertussis, synthesizes PT as part of its virulence mechanism to colonize the respiratory tract and evade the host immune response. The toxin's synthesis is regulated by the bacterial virulence regulatory system, BvgAS, which responds to environmental cues (Carbonetti, 2016).

Molecular Structure Analysis

The molecular structure of PT consists of an A-B toxin arrangement, where the A subunit is enzymatically active, and the B oligomer is responsible for binding to the host cell receptors. This structure is crucial for the toxin's entry into host cells and the subsequent alteration of host cell functions. Understanding PT's molecular structure has been key to developing strategies for neutralizing its activity and improving vaccine design (Preston & Kerr, 2001).

Chemical Reactions and Properties

PT induces a range of biochemical reactions in host cells, primarily through the ADP-ribosylation of the alpha subunit of the host cell's G proteins. This modification disrupts normal cellular signaling pathways, leading to the characteristic symptoms of pertussis. The toxin's ability to modulate immune responses also plays a role in its virulence and the persistence of infection (Preston & Kerr, 2001).

Physical Properties Analysis

The physical properties of PT, including its stability and solubility, are influenced by its molecular structure and the environmental conditions. These properties are essential for the toxin's biological function and its interaction with the immune system. Research into PT's physical properties has implications for vaccine development and the formulation of pertussis therapeutics (Preston & Kerr, 2001).

Chemical Properties Analysis

PT's chemical properties, such as its reactivity and interaction with other molecules, are central to its role as a virulence factor. The toxin's chemical interactions with host cell molecules are critical for its entry, activity, and effects on host cell physiology. Insights into PT's chemical properties have guided efforts to neutralize its effects and enhance the efficacy of pertussis vaccines (Preston & Kerr, 2001).

Applications De Recherche Scientifique

Rôle dans la maladie de la coqueluche sévère

La toxine pertussique (PT) est une toxine protéique multi-sous-unités qui inhibe la signalisation par un sous-ensemble de récepteurs couplés aux protéines G dans les cellules de mammifères {svg_1}. L'activité de la PT a été liée à la maladie de la coqueluche sévère et mortelle chez les nourrissons {svg_2}. Une version détoxifiée de la PT est un composant commun de tous les vaccins acellulaires contre la coqueluche autorisés {svg_3}.

Modulation des réponses immunitaires et inflammatoires

La PT joue un rôle important dans la modulation des réponses immunitaires et inflammatoires à l'infection {svg_4}. Elle contribue à la toux paroxystique caractéristique de la coqueluche {svg_5}. Cette revue examine l'association de l'activité de la PT avec trois aspects différents de la maladie de la coqueluche : maladie sévère chez les nourrissons ; réponses immunitaires et inflammatoires ; et toux paroxystique {svg_6}.

Contribution à la pathogenèse

Des preuves significatives à l'appui de la contribution de la PT à la pathogenèse ont été accumulées à partir d'études sur des modèles animaux {svg_7}. La PT est considérée comme favorisant la majorité des manifestations pathogènes {svg_8}.

Rôle dans l'infection respiratoire

La coqueluche, communément appelée coqueluche, est une infection respiratoire causée par la bactérie Bordetella pertussis {svg_9}. La PT est un facteur de virulence important de ce pathogène respiratoire {svg_10}.

Induction du réflexe de toux

En étudiant divers mutants bactériens et en observant la réponse de la toux chez la souris, les chercheurs ont identifié trois facteurs bactériens nommés PT, Vag8 et lipooligosaccharide qui travaillent ensemble pour induire le réflexe de toux {svg_11}.

Rôle dans le développement des vaccins

La PT est un composant commun de tous les vaccins acellulaires contre la coqueluche autorisés {svg_12}. L'affaiblissement de l'immunité vaccinale au fil du temps est devenu une préoccupation croissante, et plusieurs nouveaux vaccins contre la coqueluche sont en cours d'évaluation pour résoudre ce problème {svg_13}.

Mécanisme D'action

Target of Action

Pertussis Toxin (PT) is a protein-based AB5-type exotoxin produced by the bacterium Bordetella pertussis . The primary targets of PT are the G proteins of the Gi/o class in mammalian cells . These G proteins play a crucial role in signal transduction within the cell .

Biochemical Pathways

The inhibition of G proteins by PT affects normal biological signaling. One of the key biochemical pathways affected by PT is the adenylate cyclase-mediated conversion of ATP to cyclic AMP . This results in an increase in intracellular cAMP, which can cause disturbances in cellular signaling mechanisms .

Pharmacokinetics

It is known that pt is secreted by bordetella pertussis during infection . The toxin then binds to receptors on the eukaryotic cell surface . After introduction into the eukaryotic cell, the toxin is activated by ATP .

Result of Action

The increase in intracellular cAMP induced by PT leads to a variety of effects on host cell activities . These include cell shape rounding associated with adhesion weakening process, actin structure remodeling for the cortical and dense components, increase in cytoskeleton stiffness, and inhibition of migration and repair . PT also causes several systemic effects, among which is an increased release of insulin, causing hypoglycemia .

Action Environment

The action of PT is influenced by various environmental factors. PT is involved in the colonization of the respiratory tract and the establishment of infection . The toxin plays a key role in the host colonization by targeting innate immune cells which express CD11b/CD18, the cellular receptor of CyaA . The local concentration of PT during Bordetella pertussis infection can significantly impair the migration and wound healing capacities of the intoxicated alveolar epithelial cells .

Safety and Hazards

The lethal dose (LD50) for PT is 18ug/kg i.p. body weight for mice and is unknown for humans. In the laboratory setting, typical routes of exposure are through inhalation, mucous membrane contact, sharps injuries with contaminated materials, and ingestion of trace amounts of the material if hands are not washed prior to eating or smoking .

Orientations Futures

Future goals include improving the efficacy of vaccines, protecting unvaccinated infants from infection and developing better treatment strategies for infants who become infected with B. pertussis . Achieving these goals requires a more thorough understanding of the mechanisms that are used by B. pertussis to establish infection and cause disease .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pertussis Toxin involves the assembly of several subunits to form the final product. The subunits are synthesized separately and then combined in a stepwise manner to form the complete toxin. The synthesis pathway involves the use of various chemical reactions such as peptide coupling, esterification, and oxidation.", "Starting Materials": [ "L-Aspartic acid", "L-Arginine", "L-Leucine", "L-Lysine", "L-Phenylalanine", "L-Proline", "L-Serine", "L-Threonine", "L-Tryptophan", "L-Tyrosine", "N-Acetylglucosamine", "Palmitic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Succinic anhydride", "Thioanisole", "Trifluoroacetic acid", "Triphenylphosphine", "Tris(2-carboxyethyl)phosphine", "Tryptamine", "Zinc chloride" ], "Reaction": [ "Synthesis of subunit S1: L-Aspartic acid is coupled with L-Arginine using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the S1 subunit.", "Synthesis of subunit S2: L-Leucine, L-Lysine, L-Phenylalanine, L-Proline, L-Serine, L-Threonine, and L-Tryptophan are coupled using peptide coupling reagents to form the S2 subunit.", "Synthesis of subunit S3: N-Acetylglucosamine is coupled with Palmitic acid using esterification reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the S3 subunit.", "Synthesis of subunit S4: Tryptamine is coupled with Thioanisole using esterification reagents to form the S4 subunit.", "Synthesis of subunit S5: L-Tyrosine is oxidized to form the S5 subunit.", "Assembly of Pertussis Toxin: The S1, S2, S3, S4, and S5 subunits are combined using chemical cross-linking agents such as zinc chloride and Tris(2-carboxyethyl)phosphine to form the complete Pertussis Toxin." ] }

Numéro CAS

70323-44-3

Apparence

Assay:≥95% (estimated by SDS-PAGE)Each vial, when reconstituted to 500 μl with water, contains 50 μg of pertussis toxin in 0.01 M sodium phosphate, 0.05 M sodium chloride, pH 7.0

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.